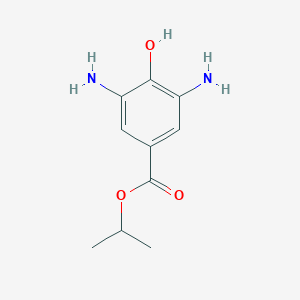![molecular formula C9H16O2 B071449 Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) CAS No. 191982-03-3](/img/structure/B71449.png)
Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is characterized by the presence of an oxirane ring and a pentyloxy group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) involves several steps. One common synthetic route starts with (R,Z)-non-3-en-2-ol, which undergoes a series of reactions to form the desired compound . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the oxirane ring and the attachment of the pentyloxy group. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The oxirane ring is reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, affecting their function. This reactivity is exploited in various applications, including enzyme inhibition and modification of biomolecules .
Comparison with Similar Compounds
Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) can be compared with other similar compounds, such as:
Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI): Similar in structure but with different substituents, leading to variations in reactivity and applications.
Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI): Another related compound with a different oxirane ring configuration, affecting its chemical properties and uses.
The uniqueness of Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI) lies in its specific configuration and the presence of the pentyloxy group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-[(2R,3R)-3-pentyloxiran-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-8-9(11-8)7(2)10/h8-9H,3-6H2,1-2H3/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBATKPBRAWDHQ-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1[C@@H](O1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Bromo-9,9'-spirobi[fluorene]](/img/structure/B71387.png)






